molecular formula C19H18F3N3O2 B2394497 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 342615-86-5

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2394497
CAS RN: 342615-86-5
M. Wt: 377.367
InChI Key: XBKUTTBACPVNHW-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.367. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : New substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides have been synthesized, showing promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Certain analogs demonstrated activity nearly equivalent to the drug ciprofloxacin, and some showed appreciable antifungal activity with minimum inhibitory concentration (MIC) values comparable to clotrimazole (Ahmed et al., 2018). Another study on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives also reported potent antibacterial and antifungal activities (Kumar et al., 2012).

  • Anticancer Effects : The synthesized compounds showed significant anticancer effects against three cancer lines, with benzylamines and sulfa derivatives being the most active. Further investigation indicated inhibitory activity towards the EGFR protein kinase enzyme, suggesting these analogs could be optimized as cytotoxic agents (Ahmed et al., 2018).

Mechanism of Action Studies

  • Radioactive Labeling for Imaging : A study on the radiosynthesis of a chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) highlighted the production of high specific activity compounds for studying metabolism and mode of action, which could be relevant for understanding the behavior of similar compounds in biological systems (Latli & Casida, 1995).

Structural and Biological Evaluation

  • Synthesis and Biological Evaluation : The synthesis of novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for evaluation as anticonvulsant agents demonstrates the interest in quinoxaline derivatives for various biological applications. Some compounds showed high anticonvulsant activities in experimental models (Ibrahim et al., 2013).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-10-6-14-15(7-11(10)2)25-18(27)16(24-14)9-17(26)23-13-5-3-4-12(8-13)19(20,21)22/h3-8,16,24H,9H2,1-2H3,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKUTTBACPVNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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